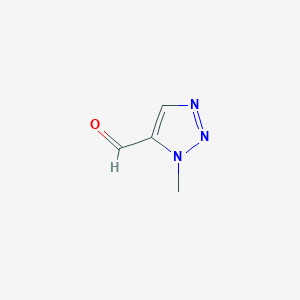

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

CAS No.: 202931-88-2

Cat. No.: VC2268610

Molecular Formula: C4H5N3O

Molecular Weight: 111.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 202931-88-2 |

|---|---|

| Molecular Formula | C4H5N3O |

| Molecular Weight | 111.1 g/mol |

| IUPAC Name | 3-methyltriazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C4H5N3O/c1-7-4(3-8)2-5-6-7/h2-3H,1H3 |

| Standard InChI Key | VFAQDMYUCHBIJL-UHFFFAOYSA-N |

| SMILES | CN1C(=CN=N1)C=O |

| Canonical SMILES | CN1C(=CN=N1)C=O |

Introduction

Chemical Structure and Properties

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde consists of a five-membered heterocyclic ring containing three nitrogen atoms in positions 1, 2, and 3, with a methyl group attached to N1 and a formyl (aldehyde) group at position 5. This arrangement creates a compound with distinctive chemical properties and reactivity patterns that differentiate it from other triazole derivatives.

Molecular Characteristics

The compound possesses well-defined molecular characteristics that are essential for understanding its behavior in chemical reactions and biological systems. The molecular formula is C4H5N3O with a molecular weight of 111.1 g/mol . The presence of the triazole ring imparts considerable stability to the molecule while the aldehyde group provides a reactive site for various transformations, making it valuable as a building block in organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde are summarized in the following table:

The compound's structure includes the characteristic triazole ring, which contributes to its aromaticity and stability. The aldehyde group at position 5 introduces carbonyl functionality, making it suitable for various organic reactions such as condensations, reductions, and oxidations. The methyl group at N1 influences the electron distribution within the molecule, affecting its reactivity and physical properties.

Spectroscopic Characteristics

The spectroscopic profile of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde includes distinctive features in nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. In proton NMR (¹H-NMR), the compound typically shows signals for the methyl group (around 3-4 ppm), the triazole C-H proton (7-8 ppm), and the aldehyde proton (9-10 ppm). The IR spectrum would be expected to show characteristic bands for the aldehyde C=O stretching (typically around 1700-1730 cm⁻¹) and the triazole ring vibrations.

Applications in Chemical Research and Industry

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde has significant potential in various scientific and industrial applications due to its unique structure and reactivity profile.

Role as a Building Block in Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the creation of more complex molecules containing the triazole moiety. The aldehyde group provides a versatile handle for further modifications through various reactions:

-

Condensation reactions with amines to form imines

-

Aldol condensations with ketones or other aldehydes

-

Reduction to the corresponding alcohol

-

Oxidation to the carboxylic acid

-

Wittig reactions to form alkenes

-

Reductive amination to introduce amino functionality

These transformations allow chemists to create libraries of triazole derivatives with potential applications in medicinal chemistry, materials science, and other fields.

Applications in Materials Science

Beyond its potential biological applications, 1-methyl-1H-1,2,3-triazole-5-carbaldehyde may find applications in materials science. Triazole derivatives have been incorporated into various materials, including:

-

Coordination polymers and metal-organic frameworks (MOFs)

-

Corrosion inhibitors

-

Polymer additives

-

Photosensitive materials

-

Functional coatings

The aldehyde functionality allows for further modification and potential incorporation into polymeric structures or attachment to surfaces, expanding the range of possible applications.

Comparative Analysis with Related Compounds

Understanding the relationship between 1-methyl-1H-1,2,3-triazole-5-carbaldehyde and structurally similar compounds provides valuable insights into its unique properties and potential applications.

Comparison with Other Triazole Derivatives

Various triazole derivatives differ in their substitution patterns, which affects their physicochemical properties and biological activities. For instance, 1-methyl-1H-1,2,4-triazole-3-methyl formate represents a different triazole isomer with altered nitrogen positions in the ring. Such differences in structure can lead to substantial variations in reactivity, stability, and biological effects.

Comparison with (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

A closely related compound is (1-methyl-1H-1,2,3-triazol-5-yl)methanol, which differs only in the oxidation state of the C5 substituent (alcohol vs. aldehyde). This alcohol derivative has the molecular formula C4H7N3O and a molecular weight of 113.12 g/mol, slightly higher than the aldehyde due to the additional hydrogen atoms. The alcohol derivative would exhibit different reactivity patterns, being less electrophilic at the C5 substituent but offering direct possibilities for esterification or other reactions typical of primary alcohols.

Analytical Methods for Identification and Characterization

Proper identification and characterization of 1-methyl-1H-1,2,3-triazole-5-carbaldehyde are essential for research and quality control purposes.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques for the identification and quantification of 1-methyl-1H-1,2,3-triazole-5-carbaldehyde. These methods can provide information about the compound's purity and can be coupled with mass spectrometry (MS) for structural confirmation.

Spectroscopic Methods

Multiple spectroscopic techniques can be employed for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the molecular structure, including the positions of the methyl group, aldehyde proton, and triazole ring proton.

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the carbonyl group of the aldehyde.

-

Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that help in structure elucidation.

-

UV-Visible Spectroscopy: Can provide information about electronic transitions and conjugation in the molecule.

These analytical techniques, used in combination, can provide comprehensive characterization of the compound.

Current Research Trends and Future Directions

Current research involving 1-methyl-1H-1,2,3-triazole-5-carbaldehyde and similar triazole derivatives focuses on expanding their applications in medicinal chemistry, materials science, and synthetic methodology.

Medicinal Chemistry Research

The exploration of triazole derivatives continues to be an active area in medicinal chemistry. Researchers are investigating the potential of these compounds, including 1-methyl-1H-1,2,3-triazole-5-carbaldehyde, as scaffolds for developing new therapeutic agents. The presence of the aldehyde group offers opportunities for creating libraries of derivatives through various transformations, potentially leading to compounds with enhanced biological activities.

Materials Science Applications

In materials science, triazole-containing compounds are being investigated for applications such as corrosion inhibition, coordination chemistry, and polymer functionalization. The unique electronic properties of the triazole ring, combined with the reactivity of the aldehyde group, make 1-methyl-1H-1,2,3-triazole-5-carbaldehyde a candidate for developing novel materials with specialized properties.

Synthetic Methodology Development

Ongoing research aims to develop more efficient and selective methods for synthesizing functionalized triazoles, including 1-methyl-1H-1,2,3-triazole-5-carbaldehyde. These efforts focus on improving yield, reducing waste, and enabling access to a wider range of derivatives through novel synthetic approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume